L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-

Beschreibung

Eigenschaften

IUPAC Name |

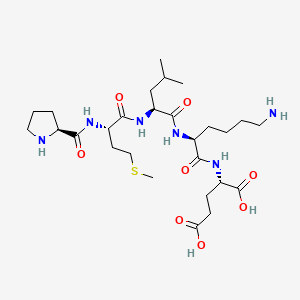

(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]amino]hexanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N6O8S/c1-16(2)15-21(33-25(38)19(11-14-42-3)31-23(36)17-8-6-13-29-17)26(39)30-18(7-4-5-12-28)24(37)32-20(27(40)41)9-10-22(34)35/h16-21,29H,4-15,28H2,1-3H3,(H,30,39)(H,31,36)(H,32,37)(H,33,38)(H,34,35)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQGZEPUTWPXOG-SXYSDOLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436814 | |

| Record name | L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579492-83-4 | |

| Record name | L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Cleavage Strategies

The choice of resin critically influences synthesis efficiency. For PMLKE, Wang resin (4-hydroxymethylphenoxymethyl polystyrene) is ideal due to its compatibility with Fmoc chemistry and cleavage via trifluoroacetic acid (TFA). Post-synthesis, the peptide-resin is treated with a cleavage cocktail (e.g., TFA:water:triisopropylsilane, 95:2.5:2.5) to simultaneously remove side-chain protections and release the peptide into solution. Methionine’s susceptibility to oxidation necessitates the inclusion of scavengers like thioanisole to prevent sulfoxide formation.

Table 1: SPPS Parameters for PMLKE Synthesis

| Parameter | Specification |

|---|---|

| Resin Type | Wang resin (0.5–0.7 mmol/g loading) |

| Coupling Reagent | HBTU/HOBt/DIPEA (4:4:8 equiv) |

| Deprotection Agent | 20% piperidine in DMF |

| Cleavage Cocktail | TFA:H2O:TIPS (95:2.5:2.5) |

| Synthesis Scale | 0.1–0.5 mmol |

Solution-Phase Peptide Synthesis

Stepwise Condensation

Solution-phase synthesis, though less common for peptides exceeding three residues, offers advantages in large-scale production. PMLKE’s assembly involves sequential coupling of protected fragments in solution. For instance, the dipeptide Pro-Met is synthesized using DCC (dicyclohexylcarbodiimide) and HOBt, followed by activation of the C-terminal carboxylic acid as a mixed anhydride. Challenges include tedious purification after each step and racemization at chiral centers, particularly during leucine and lysine couplings.

Fragment Condensation

To mitigate racemization, PMLKE can be divided into two segments: Pro-Met-Leu and Lys-Glu. The former is synthesized via SPPS, while the latter is prepared in solution using tert-butyloxycarbonyl (Boc) protections for lysine’s ε-amino group. Condensation of the fragments employs carbodiimide-mediated coupling under inert atmospheres to minimize side reactions.

Advanced Synthesis Techniques

Continuous Flow SPPS

Continuous flow systems enhance PMLKE synthesis by improving reagent delivery and reducing cycle times. Resins such as Tentagel (polyethylene glycol-grafted polystyrene) are preferred for their uniform swelling properties. A typical setup involves pumping Fmoc-amino acids through a column at 50°C, achieving coupling efficiencies >99% per cycle. This method reduces solvent consumption by 70% compared to batch synthesis.

Microwave-Assisted Synthesis

Microwave irradiation accelerates deprotection and coupling steps. For PMLKE, Fmoc removal under microwave conditions (50 W, 75°C, 2 minutes) reduces piperidine exposure time by 80%. Coupling reactions using HCTU (hexafluorophosphate benzotriazole tetramethyl uronium) achieve completion in 5 minutes versus 1 hour conventionally.

Post-Synthesis Processing

Purification Methods

Crude PMLKE is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Analytical HPLC (UV detection at 220 nm) confirms purity >95%. Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) provides molecular weight validation (expected Mn: 616.8 g/mol).

Table 2: Purification Conditions for PMLKE

| Parameter | Specification |

|---|---|

| Column | Waters XBridge C18 (4.6 × 250 mm) |

| Mobile Phase | A: 0.1% TFA in H2O; B: 0.1% TFA in ACN |

| Gradient | 5–60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

Characterization Techniques

Challenges and Optimization Strategies

Side Reactions and Mitigation

Yield Optimization

Coupling efficiency for leucine (sterically hindered) improves with double coupling (2 × 30 minutes) and 1.5-fold excess of activated amino acid.

Analyse Chemischer Reaktionen

Types of Reactions

L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: DTT or β-mercaptoethanol.

Substitution: Site-directed mutagenesis using PCR (polymerase chain reaction) techniques.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

L-Glutamic acid is a non-essential amino acid that plays a crucial role in cellular metabolism and neurotransmission. It serves as a precursor for the synthesis of proteins and other amino acids. The addition of proline, methionine, leucine, and lysine enhances the peptide's stability and bioactivity. These modifications can influence the peptide's solubility, absorption, and overall efficacy in biological systems.

Therapeutic Applications

-

Antihypertensive Effects

- Research indicates that peptides similar to L-prolyl-L-seryl-L-lysyl-L-alanyl have demonstrated significant blood pressure-lowering effects. These compounds may be beneficial in treating hypertension and managing cardiovascular health . The vascular activity attributed to these peptides suggests potential applications in vasodilators for circulatory disorders.

-

Nutritional Supplementation

- Peptides containing L-glutamic acid are often included in dietary supplements aimed at enhancing muscle recovery and growth. The presence of branched-chain amino acids (BCAAs) like leucine is particularly noted for its role in stimulating protein synthesis and muscle repair post-exercise.

-

Neuroprotective Effects

- Glutamate is known for its role as a neurotransmitter. Studies suggest that peptides derived from glutamic acid may exhibit neuroprotective properties, potentially aiding in conditions like neurodegenerative diseases . The modulation of glutamate receptors by these peptides could offer new avenues for therapeutic interventions.

Case Study 1: Blood Pressure Regulation

A study explored the antihypertensive effects of a nonapeptide derived from L-prolyl and L-seryl residues. The findings showed that this peptide exhibited a stronger blood pressure-lowering effect compared to longer peptides with additional amino acids . This highlights the potential of shorter peptides in clinical applications for hypertension management.

Case Study 2: Muscle Recovery

In a clinical trial involving athletes, supplementation with a peptide blend containing L-glutamic acid and BCAAs was shown to significantly reduce muscle soreness and improve recovery times post-exercise. Participants reported enhanced performance metrics following supplementation, indicating the practical benefits of these peptides in sports nutrition .

Data Tables

Wirkmechanismus

The mechanism of action of L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- involves its interaction with the BAX protein. By binding to BAX, this peptide inhibits its pro-apoptotic activity, thereby preventing the initiation of the apoptotic cascade. This interaction is crucial for maintaining cell survival under stress conditions .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Structural Complexity :

- The target compound’s medium length balances flexibility and stability. Methionine’s sulfur atom distinguishes it from sulfur-free peptides (e.g., CAS 207553-92-2 includes cysteine, enabling disulfide bonds) .

- Proline’s presence in the target compound and CAS 651013-71-7 may restrict enzymatic degradation, a feature exploited in therapeutic peptides .

Functional Implications :

- Charge and Solubility : The lysine residue in the target compound provides a positive charge, enhancing water solubility compared to hydrophobic peptides like CAS 798540-82-6 .

- Stability : Methionine’s susceptibility to oxidation necessitates careful storage (e.g., inert atmospheres or antioxidants), similar to cysteine-containing peptides requiring protection from light and oxidizing agents .

Research Applications :

- Neurological Studies : Peptides like L-aspartic acid di-tert-butyl ester () are used in neurological comparisons, suggesting the target compound could serve in receptor-binding assays due to glutamic acid’s role in neurotransmission .

- Flavor Enhancement : Free L-glutamic acid is a key umami compound (), though peptide-bound glutamic acid may require hydrolysis to release bioactive forms .

Research Findings and Data

Stability and Encapsulation

Metabolic Pathways

- Isotopic labeling studies () reveal minimal conversion of L-glutamine to L-glutamic acid in cerebrospinal fluid, highlighting the stability of glutamic acid in peptides under physiological conditions .

Biologische Aktivität

L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- is a pentapeptide that combines amino acids known for their diverse biological activities. This compound has been the subject of various studies focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications. Below is a detailed exploration of its biological activity, supported by relevant data tables and research findings.

Structure and Properties

L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- is composed of five amino acids:

- L-Glutamic Acid (Glu) : An important neurotransmitter in the brain.

- L-Proline (Pro) : Known for its role in collagen synthesis and cellular signaling.

- L-Methionine (Met) : An essential amino acid involved in metabolism and detoxification.

- L-Leucine (Leu) : A branched-chain amino acid critical for muscle protein synthesis.

- L-Lysine (Lys) : An essential amino acid that plays a role in protein synthesis and hormone production.

The unique sequence of these amino acids contributes to the compound's solubility and biological interactions, making it a candidate for various biochemical applications.

1. Antimicrobial Properties

Research indicates that this pentapeptide may exhibit antimicrobial effects. It potentially disrupts bacterial cell membranes or interferes with essential bacterial enzymes, which could inhibit bacterial growth. The presence of hydrophobic residues like leucine enhances its ability to interact with lipid membranes, a crucial factor in its antimicrobial activity.

2. Neurotransmission Modulation

L-Glutamic acid is well-known for its role as an excitatory neurotransmitter. The inclusion of glutamic acid in the pentapeptide suggests potential neuroprotective effects or modulation of neurotransmission pathways. Studies have shown that peptides containing glutamic acid can influence synaptic plasticity and cognitive functions .

3. Regulation of Cellular Pathways

The interaction studies involving this peptide suggest it may bind to various molecular targets, modulating cellular pathways and influencing biological responses. For instance, it has been observed to affect pathways related to apoptosis and cell survival, which could have implications in cancer research .

Research Findings

Recent studies have focused on the uptake mechanisms of dipeptides similar to L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-. For example, experiments on intestinal uptake systems have shown how specific dipeptides can inhibit the absorption of others, highlighting the competitive nature of peptide transporters .

Data Table: Comparative Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- | Antimicrobial, Neurotransmission | |

| L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid | Antimicrobial | |

| L-Leucyl-L-tyrosylglycyl-L-lysyl | Potential enzyme inhibitor | |

| L-Tyrosylglycylglycyl-L-phenylalanine | Involved in neurotransmission |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of similar peptides against common bacterial strains. The results indicated that peptides with hydrophobic characteristics showed significant inhibition zones when tested against Escherichia coli and Staphylococcus aureus. This suggests that modifications to the hydrophobicity of the pentapeptide could enhance its antimicrobial properties.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of glutamic acid-containing peptides in models of neurodegeneration. The findings suggested that these peptides could reduce oxidative stress markers and improve cognitive function in animal models, indicating potential therapeutic applications for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. How can the primary structure of L-glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- be experimentally confirmed?

- Methodology :

- Edman Degradation : Sequential cleavage of N-terminal amino acids for sequence determination. Requires purified peptide samples and HPLC for phenylthiohydantoin (PTH)-amino acid identification .

- Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF or ESI-MS) validates molecular weight and fragmentation patterns. Compare observed mass with theoretical values (e.g., C₃₀H₅₃N₇O₁₀S for the tetrapeptide) .

- Peptidase Digestion : Use enzymes like trypsin or chymotrypsin to generate fragments for sequence validation via tandem MS .

Q. What purification strategies are recommended for isolating this peptide from synthetic mixtures?

- Methodology :

- Reverse-Phase HPLC : Use C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile). Monitor purity via UV absorbance at 214 nm (peptide bond) .

- Size-Exclusion Chromatography (SEC) : Separate based on hydrodynamic radius, effective for removing high-molecular-weight impurities .

- Ion-Exchange Chromatography : Exploit charged residues (e.g., glutamic acid and lysine) for pH-dependent binding and elution .

Q. How can researchers quantify this peptide in complex biological samples?

- Methodology :

- Lowry Assay : Measure peptide bonds via Folin-Ciocalteu reagent, optimized for 5–100 µg/mL sensitivity. Validate with BSA standards .

- Amino Acid Analysis (AAA) : Acid hydrolysis (6M HCl, 110°C, 24h) followed by derivatization (e.g., ninhydrin) and HPLC quantification .

- Fluorescent Labeling : Use FITC or dansyl chloride for detection in low-concentration samples (e.g., cell lysates) .

Q. What are the recommended storage conditions to maintain peptide stability?

- Methodology :

- Lyophilization : Store at -80°C under argon to prevent oxidation (critical for methionine residues).

- Buffered Solutions : Use pH 7.4 PBS with 0.02% sodium azide to inhibit microbial growth. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can the conformational dynamics of this peptide be analyzed under physiological conditions?

- Methodology :

- Circular Dichroism (CD) : Assess secondary structure (e.g., α-helix, β-sheet) in phosphate buffer (pH 7.4) at 25°C. Use deconvolution software (e.g., CDPro) for quantitative analysis .

- Nuclear Magnetic Resonance (NMR) : Assign resonances via 2D ¹H-¹³C HSQC in deuterated solvents. Track temperature-dependent structural shifts .

- Molecular Dynamics (MD) Simulations : Compare experimental data (e.g., NMR) with simulations in explicit solvent models (e.g., CHARMM36) .

Q. What experimental designs are suitable for studying its interaction with glutamate receptors?

- Methodology :

- Radioligand Binding Assays : Use ³H-labeled glutamate to compete with the peptide for receptor binding (e.g., NMDA or AMPA receptors). Calculate IC₅₀ values .

- Surface Plasmon Resonance (SPR) : Immobilize receptors on a sensor chip to measure real-time binding kinetics (ka, kd) .

- Electrophysiology : Patch-clamp recordings in transfected HEK293 cells to assess ion flux modulation .

Q. How can metabolic pathways involving this peptide be tracked in vivo?

- Methodology :

- Isotopic Labeling : Synthesize ¹³C or ¹⁵N-labeled peptide (e.g., L-glutamic acid-1-¹³C) and trace incorporation into metabolites via LC-MS/MS .

- Stable Isotope-Resolved Metabolomics (SIRM) : Combine ¹³C labeling with NMR or MS to map metabolic flux in cell cultures .

Q. What approaches mitigate enzymatic degradation during functional studies?

- Methodology :

- Protease Inhibitors : Use cocktail solutions (e.g., PMSF, leupeptin) in cell culture media .

- D-Amino Acid Substitution : Replace L-methionine with D-methionine to resist peptidase cleavage (validate activity retention) .

- PEGylation : Conjugate polyethylene glycol to lysine residues to sterically block enzymatic access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.